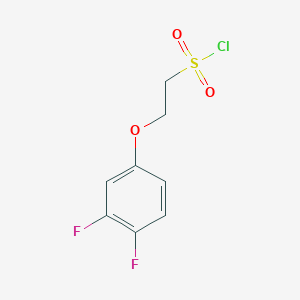2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18109584
Molecular Formula: C8H7ClF2O3S
Molecular Weight: 256.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7ClF2O3S |
|---|---|
| Molecular Weight | 256.65 g/mol |
| IUPAC Name | 2-(3,4-difluorophenoxy)ethanesulfonyl chloride |
| Standard InChI | InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
| Standard InChI Key | KVCXCUSGTWFUQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OCCS(=O)(=O)Cl)F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is 2-(3,4-difluorophenoxy)ethanesulfonyl chloride. Its molecular formula is C₈H₆ClF₂O₃S, with a molecular weight of 270.64 g/mol . The structure comprises:
-
A 3,4-difluorophenoxy group (oxygen-linked difluorinated benzene ring).
-
A two-carbon ethane chain terminating in a sulfonyl chloride group (–SO₂Cl).
Key Structural Features
-
The electron-withdrawing fluorine atoms at the 3- and 4-positions of the phenyl ring enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions .
-
The ether linkage (–O–) between the phenyl ring and the ethane chain introduces flexibility, potentially influencing solubility and reactivity .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 2-(3,4-difluorophenoxy)ethane-1-sulfonyl chloride are documented, analogous compounds suggest plausible pathways:
Chlorosulfonation of Phenolic Ethers
A common method involves reacting 3,4-difluorophenoxyethane with chlorosulfonic acid (HSO₃Cl):
This exothermic reaction typically requires controlled temperatures (0–5°C) and anhydrous conditions .
Oxidation of Thiols
Alternative routes may involve oxidizing 2-(3,4-difluorophenoxy)ethane-1-thiol with chlorine gas:
This method is less common due to challenges in thiol precursor availability .
Purification and Characterization
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane.
-
Characterization:
Physicochemical Properties
Thermal and Solubility Data
Stability and Reactivity
-
Hydrolysis: Reacts with water to form 2-(3,4-difluorophenoxy)ethanesulfonic acid:
Reaction rate increases under alkaline conditions . -
Nucleophilic Substitution: Reacts with amines (e.g., aniline) to yield sulfonamides, a key step in drug synthesis .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, which target enzymes like carbonic anhydrase and phospholipase A2 . For example:
-
Anti-inflammatory Agents: Analogous compounds inhibit secretory phospholipase A2 (sPLA2) with IC₅₀ values ≤90 μM .
-
Antibiotics: Sulfonamide derivatives exhibit broad-spectrum antimicrobial activity.
Agrochemical Synthesis
Fluorinated sulfonyl chlorides are precursors to herbicides and fungicides. The 3,4-difluoro substitution enhances lipid membrane permeability in target organisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume